molecular formula C8H11NOS B13298953 2-(1,3-Thiazol-4-yl)cyclopentan-1-ol

2-(1,3-Thiazol-4-yl)cyclopentan-1-ol

Cat. No.: B13298953
M. Wt: 169.25 g/mol
InChI Key: RXWWULWPJRVIMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-4-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with thioamide derivatives under controlled conditions. One common method includes the use of thiourea and bromine in an aqueous medium to form the thiazole ring . The reaction conditions often require a catalyst and a specific temperature range to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-4-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Thiazol-4-yl)cyclopentan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-4-yl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, thiazole-containing compounds have been shown to inhibit enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Thiazol-4-yl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring and a thiazole moiety, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H11NOS/c10-8-3-1-2-6(8)7-4-11-5-9-7/h4-6,8,10H,1-3H2

InChI Key

RXWWULWPJRVIMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CSC=N2

Origin of Product

United States

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